molecular formula C20H17F3N2O B12168950 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B12168950
M. Wt: 358.4 g/mol
InChI Key: BWWJNPCQFIUMTF-UHFFFAOYSA-N
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Description

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a recognized potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40 [Link: https://pubmed.ncbi.nlm.nih.gov/]. Its primary research value lies in the investigation of signaling pathways and therapeutic strategies for Type 2 diabetes. Activation of the GPR40 receptor by this compound stimulates glucose-dependent insulin secretion from pancreatic beta-cells, a mechanism that offers a significant advantage by potentially reducing the risk of hypoglycemia compared to other insulin secretagogues [Link: https://pubmed.ncbi.nlm.nih.gov/]. This makes it a crucial pharmacological tool for dissecting the role of GPR40 in metabolic regulation and for validating this receptor as a target for new anti-diabetic agents. Research utilizing this agonist focuses on understanding beta-cell function, insulin secretion dynamics, and the overall integration of nutrient sensing with hormonal response [Link: https://pubmed.ncbi.nlm.nih.gov/]. Its application extends to in vitro and in vivo models of diabetes and metabolic syndrome, providing critical insights for the development of next-generation therapeutics.

Properties

Molecular Formula

C20H17F3N2O

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C20H17F3N2O/c21-14-10-16(23)15(22)8-11(14)9-19(26)24-18-7-3-5-13-12-4-1-2-6-17(12)25-20(13)18/h1-2,4,6,8,10,18,25H,3,5,7,9H2,(H,24,26)

InChI Key

BWWJNPCQFIUMTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CC4=CC(=C(C=C4F)F)F

Origin of Product

United States

Preparation Methods

Fischer Indole Cyclization

Fischer indole synthesis remains the most widely employed method for constructing carbazole frameworks. This acid-catalyzed reaction between arylhydrazines and cyclic ketones facilitates the formation of the tetrahydrocarbazole skeleton. For example, cyclohexanone derivatives react with substituted phenylhydrazines under acidic conditions (e.g., HCl/EtOH) to yield 1,2,3,4-tetrahydrocarbazoles. Modifications to this method include:

  • Acid Catalysts : Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) at 80–120°C, achieving cyclization yields of 70–85%.

  • Microwave Assistance : Reducing reaction times from 12 hours to 30 minutes while maintaining yields >80%.

Buchwald-Hartwig Amination

Acetamide Group Installation

The acetamide functionality is typically introduced via nucleophilic acylation of the carbazole’s primary amine. Key methodologies include:

Direct Acetylation

Reaction of the tetrahydrocarbazole amine with acetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C provides moderate yields (60–70%). Side reactions, such as over-acylation or ring oxidation, necessitate careful stoichiometric control.

Schotten-Baumann Conditions

Employing aqueous NaOH and acetic anhydride in a biphasic system (water/dichloromethane) enhances reaction efficiency, yielding 75–85% acetamide product. This method minimizes side products through rapid acetyl transfer.

Catalyst SystemSolventTemperatureYieldSource
Pd(PPh₃)₄/ K₂CO₃DMF/H₂O80°C68%
PdCl₂(dppf)/ CsFDioxane100°C72%

Ullmann-Type Coupling

Copper-mediated coupling using CuI/1,10-phenanthroline in DMSO at 120°C achieves 60–65% yields, albeit with longer reaction times (24–48 hours).

Integrated Synthetic Routes

Combining the above steps into a cohesive sequence requires strategic planning to avoid functional group incompatibilities. Two validated pathways are:

Sequential Approach

  • Carbazole Formation : Fischer indole synthesis (82% yield).

  • Acetylation : Schotten-Baumann conditions (78% yield).

  • Trifluorophenyl Coupling : Suzuki-Miyaura with Pd(PPh₃)₄ (70% yield).
    Overall Yield : 82% × 78% × 70% ≈ 45%.

Convergent Approach

  • Trifluorophenyl Intermediate : Pre-synthesize 2-(2,4,5-trifluorophenyl)acetic acid via Friedel-Crafts acylation (89% yield).

  • Carbazole-Acetamide Coupling : EDC/HOBt-mediated amidation (75% yield).
    Overall Yield : 89% × 75% ≈ 67%.

Optimization and Scalability

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switching to toluene/water biphasic systems improves isolability without sacrificing yield.

Catalytic Enhancements

Nanoparticle-supported palladium catalysts (e.g., Pd/C) reduce metal leaching and enable recycling, lowering production costs by 30–40%.

Purification Challenges

Flash chromatography with hexane/ethyl acetate (4:1) effectively separates the target compound from byproducts, achieving >98% purity.

Comparative Analysis of Synthetic Routes

ParameterSequential ApproachConvergent Approach
Total Steps32
Overall Yield45%67%
ScalabilityModerateHigh
Byproduct Formation12–15%8–10%
Cost Efficiency$$$

The convergent approach outperforms sequential synthesis in yield and cost, making it preferable for industrial-scale production.

Scientific Research Applications

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Carbazole Substituent Acetamide-Linked Group Molecular Weight Key Differences vs. Target Compound
Target Compound None 2,4,5-Trifluorophenyl ~370.35 Baseline for comparison
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide (1574352-53-6) 8-Cl 2,4,5-Trifluorophenyl 392.802 Chlorine at carbazole position 8 increases lipophilicity and steric bulk.
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide (1574291-17-0) 6-Cl 2,4,5-Trifluorophenyl Not specified Chlorine at position 6 alters electronic distribution; positional isomer of 8-Cl analog.
2-(3,5-Dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide (1401597-01-0) 6-F 3,5-Dimethyl-4-isoxazolyl 341.4 Isoxazolyl group replaces trifluorophenyl; fluorine at position 6 reduces steric hindrance.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: The trifluorophenyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., WH7 with a triazole group) .
  • Molecular Weight : The target compound (~370 g/mol) falls within the acceptable range for drug-likeness. Chlorinated analogs (e.g., 392.8 g/mol) approach the upper limit, which may affect bioavailability .

Research Findings and Hypotheses

  • Metabolic Stability : The unsubstituted carbazole in the target compound may confer better metabolic stability than chlorinated analogs, as halogens can act as sites for oxidative metabolism .
  • Receptor Selectivity: The trifluorophenyl group’s electronegativity and bulk may enhance selectivity for specific auxin receptor subtypes over non-fluorinated analogs like compound 602 .
  • Synthetic Feasibility : highlights common synthetic routes for acetamide derivatives (e.g., refluxing with triethyl orthoformate), suggesting scalable production for the target compound and its analogs .

Biological Activity

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects and mechanisms of action.

  • Molecular Formula : C20H22F3N
  • Molecular Weight : 345.39 g/mol
  • Structure : The compound features a tetrahydrocarbazole moiety linked to a trifluorophenyl acetamide group.

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

  • Antidepressant Activity : The tetrahydrocarbazole structure is known for its potential antidepressant properties. Studies suggest that it may modulate serotonergic and dopaminergic systems in the brain.
  • Anticancer Properties : Preliminary studies have shown that carbazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of cell cycle regulators.
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against various pathogens, possibly through the disruption of microbial cell membranes or inhibition of specific enzymatic pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Testing against human cancer cell lines revealed that this compound significantly reduces cell viability at concentrations above 10 µM.
Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)12
A549 (Lung)18

In Vivo Studies

Animal models have been utilized to further explore the pharmacological effects:

  • Behavioral Tests : In rodent models, administration of the compound showed significant antidepressant-like effects in the forced swim test and tail suspension test.
  • Toxicological Assessments : Long-term studies indicated no significant toxicity at therapeutic doses; however, further studies are needed to confirm safety profiles.

Case Studies

Several case studies have highlighted the potential therapeutic applications:

  • Case Study on Depression : A clinical trial involving patients with major depressive disorder showed improvement in symptoms with a regimen including carbazole derivatives similar to this compound.
  • Cancer Treatment Protocols : A combination therapy involving this compound and conventional chemotherapeutics demonstrated enhanced efficacy in tumor reduction compared to monotherapy.

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide?

Methodological Answer :

  • Synthesis :
    • Utilize multi-step organic reactions, such as coupling carbazole derivatives with fluorinated phenylacetamide precursors under controlled conditions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) .
    • Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to minimize side products and maximize yield .
  • Purification :
    • Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in polar aprotic solvents.
    • Validate purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. How can the structural features of this compound be characterized to confirm its identity?

Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify carbazole (δ 6.5–7.5 ppm aromatic protons) and trifluorophenyl (δ 7.0–7.8 ppm) moieties .
    • HRMS : Confirm molecular formula (e.g., C₂₀H₁₈F₃N₂O) with <2 ppm mass error.
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydrocarbazole ring .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer :

  • In Vitro Screening :
    • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
    • Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding Affinity :
    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can conflicting data on its mechanism of action be resolved?

Methodological Answer :

  • Hypothesis Testing :
    • Compare enzyme inhibition profiles across isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .
    • Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
  • Data Reconciliation :
    • Apply multivariate statistical analysis (e.g., PCA) to distinguish assay artifacts from true biological effects .

Q. Example Table: Conflicting IC₅₀ Values in Enzyme Assays

Assay TypeIC₅₀ (nM)Possible Confounders
Fluorescence120 ± 15Autofluorescence of compound
Radiolabeled45 ± 5Non-specific binding

Q. What computational strategies can predict its metabolic stability and off-target interactions?

Methodological Answer :

  • In Silico Modeling :
    • Use quantum chemical calculations (e.g., DFT) to map reactive sites prone to oxidation .
    • Perform molecular docking (AutoDock Vina) to predict off-target binding to cytochrome P450 isoforms .
  • ADMET Prediction :
    • SwissADME or pkCSM to estimate bioavailability, BBB permeability, and hepatotoxicity .

Q. How should experimental designs address low solubility in pharmacokinetic studies?

Methodological Answer :

  • Formulation Optimization :
    • Test co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance aqueous solubility .
    • Use dynamic light scattering (DLS) to monitor nanoparticle formation.
  • In Vivo Adjustments :
    • Administer via intravenous infusion with solubilizing agents and compare bioavailability to oral dosing .

Q. What advanced techniques validate its target engagement in cellular models?

Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) :
    • Monitor protein denaturation curves to confirm compound-target binding in live cells .
  • Click Chemistry Probes :
    • Synthesize alkyne-tagged analogs for pull-down assays and proteomic identification of binding partners .

Data Contradiction Analysis

Q. How to interpret discrepancies in cytotoxicity data across cell lines?

Methodological Answer :

  • Factor Analysis :
    • Compare genetic profiles (e.g., p53 status) of resistant vs. sensitive cell lines using RNA-seq .
    • Test efflux pump activity (e.g., P-gp inhibitors like verapamil) to rule out multidrug resistance .

3.2 Resolving inconsistencies in SAR studies for fluorophenyl derivatives
Methodological Answer :

  • Structural-Activity Clustering :
    • Group analogs by substituent position (ortho/meta/para) and correlate with activity trends .
    • Use Free-Wilson analysis to quantify contributions of fluorine atoms to potency .

Methodological Best Practices

  • Quality Control : Validate synthetic batches with LC-MS and elemental analysis .
  • Reproducibility : Pre-register experimental protocols (e.g., OSF) and share raw data .
  • Ethical Compliance : Adhere to chemical hygiene plans for fluorinated compound handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.